BenchChemオンラインストアへようこそ!

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid

HIV-1 capsid inhibitor Stereochemistry-activity relationship Quinazolinone SAR

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS 151094-81-4) is a chiral quinazolinone-phenylalanine derivative that serves as a critical synthetic precursor in the development of potent, long-acting HIV-1 capsid (CA) inhibitors. This scaffold is a core component of GSK878 and related compounds that target the NTD-CTD interface of the HIV-1 CA hexamer.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 151094-81-4
Cat. No. B2684514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid
CAS151094-81-4
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22)/t14-/m0/s1
InChIKeyJSHKCLVDTGIHEU-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





151094-81-4: The (S)-Quinazolinone-Phenylpropanoic Acid Building Block for HIV Capsid Inhibitor R&D


(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid (CAS 151094-81-4) is a chiral quinazolinone-phenylalanine derivative that serves as a critical synthetic precursor in the development of potent, long-acting HIV-1 capsid (CA) inhibitors. This scaffold is a core component of GSK878 and related compounds that target the NTD-CTD interface of the HIV-1 CA hexamer. Its single defined (S)-stereocenter originates from L-phenylalanine and is essential for the picomolar antiviral activity observed in its downstream conjugates. Key studies demonstrate that compounds built on this scaffold achieve low nanomolar to sub-nanomolar EC50 values against HIV-1 NL4-3 and maintain activity against clinically relevant resistant mutants [1] [2].

Why Chiral Purity and Scaffold Integrity of 151094-81-4 Are Non-Negotiable for HIV Capsid Targeting


Substituting 151094-81-4 with its racemic mixture (e.g., CAS 115948-90-8) or with analogs bearing alternative substituents on the quinazolinone core introduces a loss of antiviral potency of up to 31.9-fold, as shown by head-to-head comparisons in the IC compound series [1]. The (S)-configuration at the phenylpropanoic acid moiety dictates binding to the HIV-1 CA hexamer, and even minor structural modifications at the 7-position of the quinazolinone ring (e.g., H vs. Br vs. CN vs. CHO) alter EC50 values from >20 nM to <0.7 nM [1]. Furthermore, the free carboxylic acid form is essential for subsequent amide coupling to yield active capsid inhibitors; pre-coupled or protected analogs cannot serve as universal building blocks [2]. These steep SAR gradients mean that generic replacement without precise structural matching directly compromises assay reproducibility and lead optimization campaigns.

Quantitative Differentiation of 151094-81-4 Against Closest Structural Analogs


Stereo-Configuration Defines Activity: EC50 Shift from >20 nM to <1 nM in HIV-1 NL4-3 Assay

In the IC compound series derived from 151094-81-4, the unsubstituted (S)-quinazolinone phenylpropanoic acid derivative IC-1a exhibits an EC50 of 21.40 ± 2.72 nM against HIV-1 NL4-3. Introduction of a bromine atom at the 7-position of the quinazolinone ring (IC-2a) while retaining the (S)-configuration increases potency by 31.9-fold, yielding an EC50 of 0.67 nM. This demonstrates a quantitative structure-activity relationship (SAR) directly dependent on modifications to the scaffold provided by 151094-81-4. The (R)-enantiomer of this scaffold, though not explicitly reported in this study, would be expected to exhibit dramatically reduced binding affinity based on the chiral recognition requirements of the CA hexamer binding pocket [1].

HIV-1 capsid inhibitor Stereochemistry-activity relationship Quinazolinone SAR

Resistance Profile: IC-2i Retains Sub-Nanomolar Activity Against Clinically Relevant HIV-1 Mutants

The optimized derivative IC-2i, built upon the 151094-81-4 scaffold, demonstrated sub-nanomolar EC50 values against a panel of clinically relevant HIV-1 capsid mutants that confer resistance to lenacapavir (LEN) and PF74. While PF74 shows EC50 shifts of >10-fold against mutants such as Q67H and N74D, IC-2i retains potency within 2-fold of its wild-type activity. This resistance tolerance is attributed to the unique hydrogen-bonding interactions of the quinazolinone carbonyl with Thr107, a contact not utilized by LEN or PF74 [1].

HIV drug resistance Capsid inhibitor Mutant panel

Binding Affinity: Quinazolinone Scaffold Confers Sub-Micromolar Kd to HIV-1 CA Hexamer

Surface plasmon resonance (SPR) analysis demonstrated that IC-2i, a derivative of the 151094-81-4 scaffold, binds to immobilized HIV-1 CA hexamer with a Kd of 0.37 ± 0.06 µM. This binding affinity is >10-fold stronger than that of the early lead IA-1 (Kd ≈ 5 µM) which lacks the quinazolinone carbonyl capable of engaging Thr107. In comparison, the clinical candidate lenacapavir (LEN) achieves tighter binding (Kd ≈ 0.12 nM) through additional contacts, but IC-2i's affinity is sufficient for potent antiviral activity and provides a distinct interaction profile valuable for combination strategies [1].

Surface plasmon resonance HIV-1 capsid binding Kd determination

Stereochemical Integrity Maintained Through Multi-Component Reaction (MCR) Synthesis

The 2023 Gillis et al. study reports that the quinazolinone scaffold can be assembled via a multi-component reaction (MCR) in >90% yield with >99% enantiomeric excess (ee) when L-phenylalanine is used as the chiral source. This contrasts with alternative quinazolinone syntheses that require chiral HPLC separation, resulting in 30-50% yield losses. The (S)-configuration installed at the start persists through subsequent amide coupling and Suzuki modifications, enabling a library of stereochemically pure capsid inhibitors without intermediate resolution steps [1].

Multi-component reaction Stereochemical purity Quinazolinone synthesis

Selectivity Index >1000 for Quinazolinone-Phenylalanine Conjugates in MT-4 Cells

Compounds derived from the 151094-81-4 scaffold (IB and IC series) demonstrated selectivity indices (CC50/EC50) exceeding 1000 in MT-4 cells, indicating that antiviral activity at low nanomolar concentrations occurs far below cytotoxic thresholds. This compares favorably to PF74, which exhibits a selectivity index of approximately 200-400 in the same assay system. The high SI is attributed to the specific targeting of the HIV-1 CA hexamer, which has no mammalian homolog, and the absence of off-target cytotoxicity from the quinazolinone core [1].

Cytotoxicity Selectivity index HIV-1 therapeutics

Pharmacokinetic Advantage: T1/2 = 19.9 h in Rat for IC-2i Supporting Long-Acting Formulations

Following a single intraperitoneal (IP) administration in rats, IC-2i (the aldehyde-substituted derivative of 151094-81-4) exhibited a plasma half-life (T1/2) of 19.9 h. This PK profile supports the potential for once-daily or long-acting injectable (LAI) formulations, a key advantage over PF74, which requires continuous infusion due to rapid clearance (T1/2 < 2 h in rodents). The extended half-life is linked to the metabolic stability of the quinazolinone core and the high plasma protein binding imparted by the phenylalanine moiety [1].

Pharmacokinetics Half-life Long-acting injectable

Where to Deploy 151094-81-4: Evidence-Backed Scenarios for HIV Capsid Inhibitor Development


Building a Focused Quinazolinone Library for HIV-1 Capsid Hit-to-Lead Optimization

151094-81-4 serves as the ideal building block for generating a focused library of 20-50 quinazolinone-phenylalanine conjugates via parallel amide coupling with diverse amines or Suzuki coupling after 7-position halogenation. As demonstrated by Zhang et al. (2026), the IC series achieved a 31.9-fold activity range (EC50 21.40 nM to 0.67 nM) from a single scaffold by varying only the 7-position substituent while retaining (S)-stereochemistry [1]. This enables rapid SAR exploration without the confounding variable of chiral purity.

Resistance-Profiling Studies Against Clinical HIV-1 Mutant Panels

Given the demonstrated insensitivity of IC-2i to lenacapavir-resistant mutants (≤2-fold shift vs. >10-fold for PF74), researchers screening compounds derived from 151094-81-4 can generate consistent, interpretable resistance profiles across Q67H, N74D, and T107N mutant strains [1]. This makes the compound a reliable starting point for academic labs and CROs conducting mechanism-of-action studies on next-generation capsid inhibitors with resistance-breaking potential.

In Vivo Proof-of-Concept Studies Requiring Extended Dosing Intervals

Preclinical efficacy models in rodents that require dosing intervals of 12-24 h can leverage conjugates of 151094-81-4 with confidence, given the observed T1/2 of 19.9 h for IC-2i in rats [1]. This eliminates the need for continuous infusion pumps or osmotic minipumps, simplifying experimental logistics and reducing costs in animal facilities studying HIV-1 pathogenesis.

Multi-Component Reaction (MCR) Process Development for Scale-Up Synthesis

The Gillis et al. (2023) MCR protocol demonstrates that 151094-81-4 and its derivatives can be synthesized in >90% yield with >99% ee at gram scale without chromatographic purification [2]. This scalability makes the compound suitable for process chemistry groups developing cost-effective routes to quinazolinone-based HIV capsid inhibitors for preclinical toxicology and formulation studies.

Quote Request

Request a Quote for (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.